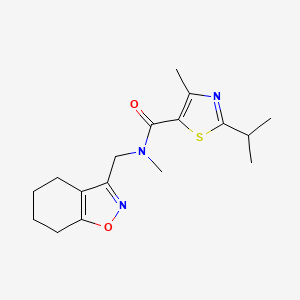![molecular formula C13H12N4OS B5627094 2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B5627094.png)
2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide is a synthetic compound that belongs to the class of triazoloquinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-amine.
Nucleophilic Substitution: The key step involves the nucleophilic substitution of the chlorine atom with a thiol group, forming the triazoloquinoline-thiol intermediate.
Acetamide Formation: The final step involves the reaction of the triazoloquinoline-thiol intermediate with acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted triazoloquinoline derivatives.
Aplicaciones Científicas De Investigación
2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in microbial and cancer cell proliferation.
Pathways Involved: It interferes with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells. In microbial cells, it disrupts essential metabolic pathways, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-amine
- [1,2,4]Triazolo[4,3-a]quinoxaline derivatives
- [1,3,4]Oxadiazole derivatives
Uniqueness
2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide is unique due to its specific structural features, such as the presence of both triazoloquinoline and sulfanylacetamide moieties. This unique structure contributes to its diverse biological activities and makes it a valuable compound for further research and development.
Propiedades
IUPAC Name |
2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-6-9-4-2-3-5-10(9)17-12(8)15-16-13(17)19-7-11(14)18/h2-6H,7H2,1H3,(H2,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAHOXMFGQYZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-acetyl-2-chloro-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B5627012.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide](/img/structure/B5627014.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]propanamide](/img/structure/B5627020.png)
![6-chloro-4-[2-(4-morpholinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5627037.png)

![N-[2-(2-fluorophenyl)ethyl]-3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinecarboxamide](/img/structure/B5627050.png)
![9-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5627054.png)
![N-{3-[4-(dimethylamino)phenyl]acryloyl}-2-hydroxybenzamide](/img/structure/B5627067.png)

![2-[3-[(3R,4S)-3-amino-4-propylpyrrolidine-1-carbonyl]phenoxy]-1-piperidin-1-ylethanone](/img/structure/B5627080.png)
![methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}benzoate](/img/structure/B5627103.png)
![[(3R,5R)-3-[(dimethylamino)methyl]-5-(hydroxymethyl)piperidin-1-yl]-(3-phenoxyphenyl)methanone](/img/structure/B5627111.png)
![[(3R*,4R*)-1-(4-methoxy-2-methylbenzoyl)-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5627118.png)
![2-{1-(3-fluorophenyl)-5-[(2-oxopyridin-1(2H)-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5627126.png)
